1,2,4-Trichlorodibenzo-P-dioxin

Description

Properties

IUPAC Name |

1,2,4-trichlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl3O2/c13-6-5-7(14)11-12(10(6)15)17-9-4-2-1-3-8(9)16-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVUKLBFRPWXPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C(=C(C=C3Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192489 | |

| Record name | 1,2,4-Trichlorodibenzo-1,4-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39227-58-2 | |

| Record name | 1,2,4-Trichlorodibenzo[b,e][1,4]dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39227-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Trichlorodibenzo-1,4-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Trichlorodibenzo-1,4-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-TRICHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N788AO107G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2,4-Trichlorodibenzo-p-dioxin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated dibenzo-p-dioxins (PCDDs), commonly known as dioxins, are a group of 75 structurally related compounds, or congeners, that have garnered significant scientific and public interest due to their persistence in the environment and potential for toxicity.[1][2] These compounds are not intentionally produced but are formed as byproducts in various industrial and combustion processes.[3] This guide focuses specifically on the congener 1,2,4-trichlorodibenzo-p-dioxin (1,2,4-TCDD), providing a detailed overview of its chemical structure, physicochemical properties, toxicological profile, and analytical methodologies. While not as extensively studied as its highly toxic counterpart, 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD), understanding the properties of less-substituted congeners like 1,2,4-TCDD is crucial for a comprehensive assessment of the risks associated with dioxin exposure.

Chemical Structure and Identification

The fundamental structure of all dibenzo-p-dioxins consists of two benzene rings connected by two oxygen atoms.[1] The identity and properties of each congener are determined by the number and position of chlorine atoms attached to this central structure.[2]

This compound, as its name implies, has three chlorine atoms substituted at the 1, 2, and 4 positions on one of the benzene rings.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 1,2,4-Trichlorodibenzo[b,e][4]dioxin[5] |

| CAS Number | 39227-58-2[4][6] |

| Molecular Formula | C₁₂H₅Cl₃O₂[4][7] |

| Molecular Weight | 287.53 g/mol [4][7] |

| Canonical SMILES | C1=CC=C2C(=C1)OC3=C(O2)C(=C(C=C3Cl)Cl)Cl |

| InChI Key | HRVUKLBFRPWXPJ-UHFFFAOYSA-N[7] |

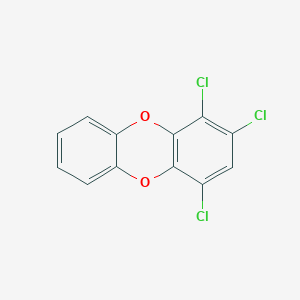

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of PCDDs are critical in determining their environmental fate and transport.[1] Generally, chlorinated dioxins are colorless solids with low water solubility and low volatility.[6] They exhibit a strong affinity for particles and readily partition into soil, sediment, and biological tissues.[6]

Specific experimental data for 1,2,4-TCDD are limited, especially when compared to more toxic congeners. The available information is summarized in the table below.

| Property | Value | Source |

| Physical State | Solid, Colorless | |

| Melting Point | -107.3 °C | [8] |

| Boiling Point | 99.2 °C | [8] |

| Water Solubility | Low (specific value not available) | [6] |

| Vapor Pressure | Low (specific value not available) | [6] |

| Octanol-Water Partition Coefficient (log Kow) | Not available |

Note: The reported melting and boiling points from a single source appear unusually low for a compound of this structure and may refer to the properties of the solvent in a prepared solution.

Synthesis and Environmental Occurrence

PCDDs, including 1,2,4-TCDD, are not produced commercially but are generated as unintentional byproducts of various industrial processes.[2] Key sources include:

-

Combustion Processes: Incineration of municipal and industrial waste is a major source of dioxin emissions.[2][3]

-

Chemical Manufacturing: Dioxins can be formed as contaminants during the production of certain chlorinated organic chemicals, such as chlorophenols and their derivatives.[2]

-

Pulp and Paper Industry: The use of chlorine in the bleaching process can lead to the formation of PCDDs.[2]

Once released into the environment, dioxins are highly persistent.[3] Their low water solubility and volatility mean they tend to bind to soil and sediment, which act as long-term reservoirs.[3] Photolysis is a significant degradation pathway for dioxins exposed to sunlight.[3] Due to their lipophilic nature, they can be taken up by aquatic organisms and bioaccumulate in the food chain.[3]

Toxicological Profile

The toxicity of PCDD congeners is primarily mediated through their binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. The affinity for the AhR varies depending on the specific congener's structure. This binding event initiates a cascade of altered gene expression, affecting various cellular processes.

Mechanism of Action

The general mechanism of dioxin toxicity involves the following steps:

-

Binding to AhR: The dioxin molecule enters the cell and binds to the AhR in the cytoplasm.

-

Nuclear Translocation: The AhR-dioxin complex translocates to the nucleus.

-

Dimerization: In the nucleus, the complex dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT).

-

Gene Expression Modulation: This heterodimer binds to specific DNA sequences known as dioxin-responsive elements (DREs), altering the transcription of adjacent genes.

The genes affected include those encoding for enzymes involved in metabolism, growth factors, and hormone receptors.

Caption: Generalized mechanism of action for dioxin toxicity.

Specific Effects of this compound

While extensive toxicological data for 1,2,4-TCDD is not available, some studies have investigated its effects. A study in male Wistar rats demonstrated that intraperitoneal administration of 1,2,4-TCDD induces both Phase I and Phase II drug-metabolizing enzymes in the liver.[9] Notably, it caused a significant induction of 7-ethoxyresorufin O-deethylase, an activity associated with cytochrome P450 1A1 (CYP1A1).[9] The levels of CYP1A1 and CYP1A2 proteins in liver microsomes were also increased.[9] These findings indicate that 1,2,4-TCDD can interact with biological systems and modulate metabolic pathways.[9]

The International Agency for Research on Cancer (IARC) has classified chlorinated dibenzo-p-dioxins as a group, with some being carcinogenic to humans (Group 1). However, 1,2,4-TCDD specifically is not classifiable as to its carcinogenicity to humans (Group 3).

Analytical Methodologies

The analysis of PCDDs in environmental and biological samples is challenging due to their low concentrations and the complexity of the sample matrices. The gold standard for the quantitative analysis of dioxins is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS).[2]

General Analytical Workflow

A typical analytical procedure for dioxins involves several key steps:

-

Sample Extraction: The initial step is to extract the dioxins from the sample matrix.

-

Cleanup: The extract undergoes a rigorous cleanup process to remove interfering compounds. This often involves multiple chromatographic steps.

-

Instrumental Analysis: The purified extract is then analyzed by HRGC/HRMS for the separation, identification, and quantification of individual congeners.

Caption: A simplified workflow for the analysis of dioxins.

Conclusion

This compound is one of the 75 congeners of chlorinated dibenzo-p-dioxins. While it is not as toxic or as well-studied as some of its counterparts, it is an important compound to consider in the overall assessment of dioxin contamination. Its ability to induce drug-metabolizing enzymes suggests a potential for biological activity. Further research is needed to fully characterize its physicochemical properties, environmental fate, and toxicological profile to better understand its contribution to the overall risk posed by dioxin exposure.

References

- Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Chlorinated Dibenzo-p-Dioxins. U.S. Department of Health and Human Services, Public Health Service.

-

T3DB. (n.d.). This compound (T3D2058). Retrieved from [Link]

- Shiu, W. Y., Doucette, W., Gobas, F. A. P. C., Andren, A., & Mackay, D. (1988). Physical-Chemical Properties of Chlorinated Dibenzo-p-dioxins. Environmental Science & Technology, 22(6), 651–658.

-

CAS Common Chemistry. (n.d.). 1,2,4-Trichlorodibenzo[b,e][4]dioxin. Retrieved from [Link]

-

QsarDB. (n.d.). 10967/180. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,3,7,8-Tetrachlorodibenzodioxin. Retrieved from [Link]

- Pohjanvirta, R., Unkila, M., Tuomisto, J. (1995). Effect of this compound on drug-metabolizing enzymes in the rat liver. Pharmacology & Toxicology, 76(1), 46-51.

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

- U.S. Environmental Protection Agency. (1994).

-

NIST. (n.d.). Dibenzodioxin, 1,2,4-tribromo-, 3,7,8-trichloro-. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Public Health Statement for Chlorinated Dibenzo-p-Dioxins (CDDs). Retrieved from [Link]

- Kearney, P. C., Woolson, E. A., Isensee, A. R., & Helling, C. S. (1973). Tetrachlorodibenzodioxin in the environment: sources, fate, and decontamination. Environmental Health Perspectives, 5, 273–277.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 35454, 1,2,3,4-Tetrachlorodibenzo-P-dioxin. Retrieved from [Link]

- California Environmental Protection Agency. (1997). Final Draft Report: 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD).

-

NIST. (n.d.). 1,3,6,8-Tetrachlorodibenzo-p-dioxin. Retrieved from [Link]

- U.S. Environmental Protection Agency. (1984). Ambient Water Quality Criteria for 2,3,7,8-Tetrachlorodibenzo-p-dioxin.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15625, 2,3,7,8-Tetrachlorodibenzo-P-dioxin. Retrieved from [Link]

- U.S. Environmental Protection Agency. (2006).

- Parette, R., Hornbuckle, K. C., & Martinez, A. (2017). Modeling the formation of 2,3,7,8-tetrachlorodibenzo-p-dioxin in the historical manufacture of 2,4,5-trichlorophenol. Chemosphere, 188, 337-344.

- Parette, R., Hornbuckle, K. C., & Martinez, A. (2017). Modeling the formation of 2,3,7,8-tetrachlorodibenzo-p-dioxin in the historical manufacture of 2,4,5-trichlorophenol.

-

Cheméo. (n.d.). Chemical Properties of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (CAS 1746-01-6). Retrieved from [Link]

Sources

- 1. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 2. PUBLIC HEALTH STATEMENT - Toxicological Profile for Chlorinated Dibenzo-p-Dioxins - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. accustandard.com [accustandard.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. accustandard.com [accustandard.com]

- 9. Effect of this compound on drug-metabolizing enzymes in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1,2,4-Trichlorodibenzo-p-dioxin

Introduction

Polychlorinated dibenzo-p-dioxins (PCDDs), commonly known as dioxins, are a group of 75 structurally related compounds (congeners) that are persistent environmental pollutants.[1][2] They are not produced intentionally but are formed as byproducts of various industrial processes, including the manufacturing of certain organochlorides, chlorine bleaching of paper pulp, and combustion processes like waste incineration. This guide focuses specifically on the congener 1,2,4-Trichlorodibenzo-p-dioxin (1,2,4-TCDD) , providing a detailed examination of its physicochemical properties, which are fundamental to understanding its environmental behavior, analytical challenges, and toxicological profile. While the 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD) isomer is the most studied and most toxic congener, a thorough understanding of other isomers like 1,2,4-TCDD is crucial for comprehensive risk assessment and environmental monitoring.[1]

Part 1: Molecular Identity and Structure

A precise understanding of a molecule's identity is the foundation for all further scientific inquiry. This section details the fundamental identifiers and structural characteristics of 1,2,4-TCDD.

-

Chemical Name: this compound

-

Synonyms: 1,2,4-Trichlorodibenzodioxin, PCDD 14[1]

-

CAS Number: 39227-58-2[3]

-

Molecular Formula: C₁₂H₅Cl₃O₂[3]

-

Molecular Weight: 287.53 g/mol [3]

Chemical Structure

The structure of 1,2,4-TCDD consists of two benzene rings connected by two oxygen atoms, with three chlorine atoms substituted at the 1, 2, and 4 positions on one of the benzene rings.

Caption: Chemical structure of this compound.

Part 2: Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various systems, including its environmental distribution, biological uptake, and analytical characteristics. The following table summarizes the available data for 1,2,4-TCDD. It is important to note that experimental data for many physicochemical properties of this specific isomer are limited. Therefore, values for the highly studied 2,3,7,8-TCDD isomer are provided for context, and predicted values are included where experimental data for 1,2,4-TCDD are unavailable.

| Property | Value for 1,2,4-TCDD | Value for 2,3,7,8-TCDD (for comparison) | Significance |

| Physical State | Colorless solid | Colorless to white crystalline solid | Influences handling, storage, and environmental partitioning. |

| Melting Point | 128 °C | 305-306 °C[4] | Indicates thermal stability and purity. |

| Boiling Point | Data not available | Decomposes at >500 °C[5] | High boiling points are characteristic of dioxins, reflecting their stability. |

| Water Solubility | 8.41 x 10⁻⁶ mg/mL (at 25°C) | 2 x 10⁻⁷ g/L (0.2 ng/L) (at 25°C)[4] | Extremely low solubility drives partitioning into organic matter and lipids. |

| Vapor Pressure | Data not available | 1.50 x 10⁻⁹ mm Hg (at 25°C)[4] | Very low vapor pressure indicates low volatility and a tendency to remain in soil/sediment. |

| Log Kₒw | 6.05 (Predicted) | 6.8[4] | High lipophilicity, indicating strong potential for bioaccumulation in fatty tissues. |

| Log Kₒc | Data not available | ~7.3 (Estimated) | Indicates very strong binding to organic carbon in soil and sediment. |

| Henry's Law Constant | 37.9 x 10⁻⁶ atm·m³/mol[6] | 3.2 x 10⁻⁶ atm·m³/mol (Estimated)[7] | Suggests that volatilization from water is not a primary transport mechanism. |

In-Depth Analysis of Key Properties

-

Solubility: The extremely low water solubility of 1,2,4-TCDD is a defining characteristic. This hydrophobicity is a primary driver of its environmental fate, causing it to adsorb strongly to particulate matter in water, soil, and sediment rather than remaining in the aqueous phase.[8]

-

Octanol-Water Partition Coefficient (Log Kₒw): The octanol-water partition coefficient is a measure of a chemical's lipophilicity.[8] The predicted high Log Kₒw value for 1,2,4-TCDD suggests a strong tendency to partition from water into fatty or oily phases. This is the fundamental property responsible for the bioaccumulation of dioxins in the fatty tissues of organisms and their biomagnification up the food chain.[1]

-

Vapor Pressure and Henry's Law Constant: While specific data for 1,2,4-TCDD is lacking, the extremely low vapor pressure of other TCDD isomers indicates that these compounds are not volatile under normal environmental conditions.[4] The Henry's Law Constant for 1,2,4-TCDD, which relates its partial pressure in air to its concentration in water, further supports that it will not readily volatilize from aqueous environments.[6] Consequently, long-range atmospheric transport is more likely to occur when the compound is adsorbed to airborne particulate matter.

Part 3: Environmental Fate and Transport

The physicochemical properties of 1,2,4-TCDD directly govern its distribution and persistence in the environment. Its low water solubility and high lipophilicity lead to a predictable pattern of behavior.

-

Persistence: Dioxins are notoriously persistent in the environment due to their chemical stability.[9] They are resistant to biological and chemical degradation, leading to long half-lives in soil and sediment.

-

Partitioning: Upon release into the environment, 1,2,4-TCDD will rapidly partition out of the water and air and adsorb to organic matter in soil and sediments.[9] This strong adsorption limits its mobility in the subsurface, reducing the likelihood of groundwater contamination.

-

Bioaccumulation: The high Log Kₒw value is a strong indicator of bioaccumulation potential. Organisms absorb 1,2,4-TCDD from their environment or through their diet, and it accumulates in their fatty tissues. As one organism is consumed by another, the concentration of the dioxin increases at higher trophic levels, a process known as biomagnification.[1]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. dtsc.ca.gov [dtsc.ca.gov]

- 3. accustandard.com [accustandard.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (TCDD) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. 2,3,7,8-Tetrachlorodibenzo-P-Dioxin | C12H4Cl4O2 | CID 15625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 9. 1,2,3,4-Tetrachlorodibenzo-P-dioxin | C12H4Cl4O2 | CID 35454 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Environmental Sources and Fate of 1,2,4-Trichlorodibenzo-p-dioxin

Abstract

This technical guide provides a comprehensive overview of the environmental sources, formation pathways, and environmental fate of 1,2,4-trichlorodibenzo-p-dioxin (1,2,4-TCDD). Polychlorinated dibenzo-p-dioxins (PCDDs) are persistent organic pollutants of significant concern due to their toxicity and ubiquity. While much of the focus has been on the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin, understanding the environmental dynamics of other congeners, such as 1,2,4-TCDD, is crucial for a complete risk assessment. This guide synthesizes current scientific knowledge, offering insights into the industrial origins, chemical formation, and the complex interplay of physical, chemical, and biological processes that govern the transport, transformation, and ultimate fate of 1,2,4-TCDD in the environment. Methodologies for its detection and analysis are also discussed, providing a valuable resource for researchers, environmental scientists, and professionals in drug development and toxicology.

Introduction: The Significance of this compound

Polychlorinated dibenzo-p-dioxins (PCDDs) are a group of 75 structurally related compounds, often referred to simply as "dioxins".[1] These compounds are not intentionally produced but are formed as unintentional byproducts in a variety of industrial and combustion processes.[2][3] Their chemical stability, lipophilicity, and resistance to degradation contribute to their persistence in the environment and accumulation in the food chain, posing risks to both ecological and human health.[2]

While the 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD) congener is the most studied and considered the most toxic, other congeners, including the trichlorinated dibenzo-p-dioxins, are also of environmental relevance. This compound (1,2,4-TCDD) is one of the fourteen trichlorodibenzo-p-dioxin isomers.[1] Understanding its specific sources and environmental behavior is essential for developing effective strategies for pollution prevention and remediation.

Environmental Sources and Formation Pathways

The primary sources of 1,2,4-TCDD, like other PCDDs, are anthropogenic. They are formed during thermal processes involving organic matter and chlorine, often as a result of incomplete combustion.[4]

Industrial and Combustion Sources

Major industrial sources with the potential for significant PCDD formation and release include:

-

Waste Incineration: Municipal, hazardous, and medical waste incinerators are significant sources of dioxins.[4]

-

Cement Kilns: Particularly those that burn hazardous waste as fuel.[4]

-

Pulp and Paper Industry: The use of elemental chlorine or chlorine-containing compounds for bleaching pulp can lead to the formation of PCDDs.

-

Metallurgical Industries: Secondary production of copper, aluminum, and zinc, as well as sinter plants in the iron and steel industry, are known sources.[4]

-

Chemical Manufacturing: The production of certain chlorinated organic chemicals, such as chlorophenols and their derivatives (e.g., herbicides), can generate PCDDs as unwanted byproducts.[5]

Formation from Precursor Compounds

The formation of PCDDs often proceeds through the condensation of chlorophenol precursors. Theoretical studies have shown that trichlorinated dibenzo-p-dioxins can be formed from the reaction of chlorophenols. For instance, the reaction between a 2,4,5-trichlorophenolate anion and 2,4-dichlorophenol can lead to the formation of trichlorinated dibenzo-p-dioxins. The formation process can involve both direct condensation and radical-mediated pathways.

The initial step often involves the formation of a "predioxin" intermediate, which can then undergo further reactions to form the final TCDD structure. The specific isomers formed are dependent on the precursor molecules and the reaction conditions, such as temperature.

Caption: Simplified formation pathway of 1,2,4-TCDD from chlorophenol precursors.

Physicochemical Properties

The environmental fate of 1,2,4-TCDD is largely governed by its physicochemical properties. While experimental data for every congener is not always available, properties can be estimated using correlation equations based on the degree of chlorination and molecular structure.[6]

Table 1: Estimated Physicochemical Properties of Trichlorodibenzo-p-dioxins

| Property | Estimated Value | Significance for Environmental Fate |

| Molecular Weight | 287.5 g/mol | Influences diffusion and transport. |

| Water Solubility | Very Low | Limits dissolution in water; promotes partitioning to organic matter. |

| Vapor Pressure | Low | Reduces volatility, leading to persistence in soil and sediment. |

| Octanol-Water Partition Coefficient (log Kow) | High | Indicates a strong tendency to bioaccumulate in fatty tissues. |

Note: These are general estimated values for trichlorinated congeners. Specific values for 1,2,4-TCDD may vary.

Environmental Fate and Transport

Once released into the environment, 1,2,4-TCDD undergoes a series of transport and transformation processes that determine its distribution and persistence.

Partitioning and Transport

Due to its low water solubility and high lipophilicity, 1,2,4-TCDD strongly adsorbs to soil and sediment particles.[7] This sorption behavior significantly limits its mobility in the subsurface, reducing the likelihood of groundwater contamination through leaching. The transport of 1,2,4-TCDD in the environment is primarily associated with the movement of contaminated soil particles through erosion and runoff.

Atmospheric transport can occur, particularly for lower chlorinated congeners, with the compound partitioning to airborne particulate matter.[7] This allows for long-range transport and deposition in remote ecosystems.

Caption: Environmental fate and transport pathways of 1,2,4-TCDD.

Transformation and Degradation Processes

4.2.1. Photodegradation

Photodegradation is a significant transformation process for PCDDs in the atmosphere and surface waters. Studies on 1,2,3,4-tetrachlorodibenzo-p-dioxin, a closely related isomer, have shown that photodegradation in organic solvents follows pseudo-first-order kinetics.[8] The process involves the absorption of ultraviolet (UV) radiation, which can lead to the breakdown of the molecule. While dechlorination can occur, it is generally considered a minor pathway.[8] The rate of photodegradation is influenced by factors such as light intensity, the presence of photosensitizers, and the environmental matrix.

4.2.2. Microbial Degradation

Biodegradation of PCDDs in soil and sediment is a slow process, contributing to their long environmental half-lives. However, certain microorganisms have demonstrated the ability to degrade these compounds. For instance, brown-rot fungi have been shown to degrade 1,2,3,4-tetrachlorodibenzo-p-dioxin in liquid broth.[9] The degradation pathways can be either aerobic or anaerobic. Aerobic degradation often involves the initial attack by oxygenase enzymes, while anaerobic degradation can proceed through reductive dechlorination, where chlorine atoms are sequentially removed from the dioxin structure.[10]

Table 2: Environmental Half-Life Estimates for TCDD Congeners

| Environmental Compartment | Estimated Half-Life | Key Degradation Process |

| Atmosphere (gas-phase) | Days | Reaction with hydroxyl radicals |

| Surface Water | Days to Weeks | Photodegradation |

| Soil (surface) | Years to Decades | Photodegradation, Microbial Degradation |

| Sediment | Decades to Centuries | Microbial Degradation (anaerobic) |

Note: Half-lives are highly variable and depend on specific environmental conditions. These are general estimates based on data for TCDD congeners.[11]

Bioaccumulation

Due to their lipophilic nature, PCDDs, including 1,2,4-TCDD, have a high potential for bioaccumulation in organisms and biomagnification through the food chain. They tend to accumulate in the fatty tissues of animals. More than 90% of human exposure to dioxins is through the consumption of contaminated food, primarily meat, dairy products, fish, and shellfish.[2]

Analytical Methodologies

The detection and quantification of 1,2,4-TCDD in environmental matrices require highly sensitive and specific analytical methods due to its low concentrations and the presence of numerous interfering compounds.

Sample Preparation

A crucial step in the analysis of 1,2,4-TCDD is the extraction and cleanup of the sample to isolate the target analyte from the complex environmental matrix.

Experimental Protocol: Generic Soil/Sediment Extraction and Cleanup

-

Soxhlet Extraction: A dried and homogenized soil or sediment sample is extracted with a suitable solvent, such as toluene, for an extended period (e.g., 16-24 hours) to ensure efficient recovery of the lipophilic dioxins.

-

Solvent Exchange: The toluene extract is carefully concentrated and the solvent is exchanged to a less polar solvent like hexane.

-

Multi-column Chromatography Cleanup: The hexane extract is passed through a series of chromatographic columns to remove interfering compounds. A common sequence includes:

-

Acid/Base Silica Gel Column: To remove acidic and basic interferences.

-

Alumina Column: To separate PCDDs from other chlorinated compounds like PCBs.

-

Carbon Column: To fractionate the PCDDs based on their planarity.

-

-

Final Concentration: The purified extract is concentrated to a small volume prior to instrumental analysis.

Instrumental Analysis

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for the analysis of PCDDs.

Experimental Protocol: HRGC/HRMS Analysis

-

Gas Chromatography: The concentrated extract is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms) that separates the different PCDD congeners based on their boiling points and polarity.

-

Mass Spectrometry: The separated congeners are introduced into a high-resolution mass spectrometer. The instrument is operated in the selected ion monitoring (SIM) mode, where only the characteristic ions of the target analytes are monitored. This provides a high degree of selectivity and sensitivity.

-

Quantification: Quantification is typically performed using the isotope dilution method, where a known amount of a ¹³C-labeled internal standard of 1,2,4-TCDD is added to the sample before extraction. The ratio of the response of the native analyte to the labeled standard is used to calculate the concentration, correcting for any losses during sample preparation.

More recently, gas chromatography-tandem mass spectrometry (GC-MS/MS) has been recognized as a viable alternative to HRGC/HRMS for dioxin analysis, offering comparable sensitivity and selectivity with lower operational complexity.[12]

Caption: General workflow for the analysis of 1,2,4-TCDD in environmental samples.

Conclusion and Future Perspectives

This compound is a persistent environmental contaminant originating primarily from industrial and combustion sources. Its environmental fate is characterized by strong partitioning to soil and sediment, slow degradation rates, and a potential for bioaccumulation. While photodegradation and microbial degradation are the primary transformation pathways, their rates are generally slow, leading to the long-term persistence of this compound in the environment.

Accurate monitoring of 1,2,4-TCDD requires sophisticated analytical techniques, with HRGC/HRMS being the reference method. Continued research is needed to better understand the congener-specific toxicity of 1,2,4-TCDD and to develop more efficient and cost-effective remediation technologies for dioxin-contaminated sites. A deeper understanding of the microbial communities and enzymatic pathways involved in the degradation of lower-chlorinated PCDDs will be instrumental in advancing bioremediation strategies.

References

-

Shiu, W. Y., et al. (1988). Physical-Chemical Properties of Chlorinated Dibenzo-p-dioxins. Environmental Science & Technology, 22(6), 651–658. [Link]

-

Wikipedia. (2024). 2,3,7,8-Tetrachlorodibenzodioxin. [Link]

-

Moter, A., et al. (2013). Biodegradation of 1,2,3,4-tetrachlorodibenzo-p-dioxin in liquid broth by brown-rot fungi. Chemosphere, 93(9), 1849-1854. [Link]

-

U.S. Environmental Protection Agency. (1998). Appendix G: Chemical-specific Soil Half-life. In Technical Support Document for Exposure Assessment and Stochastic Analysis. [Link]

-

Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Chlorinated Dibenzo-p-Dioxins (Draft for Public Comment). [Link]

-

World Health Organization. (2016). Dioxins and their effects on human health. [Link]

-

T3DB. (n.d.). This compound (T3D2058). [Link]

-

Wang, S., et al. (2010). Photodegradation of polychlorinated dibenzo-p-dioxins: comparison of photocatalysts. Journal of Hazardous Materials, 174(1-3), 559-564. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Learn about Dioxin. [Link]

-

Colombini, M. P., et al. (1996). Photodegradation of Polychlorinated Dibenzo-p-dioxins in Liquid Samples by Near UV Light Irradiation. Microchemical Journal, 54(4), 331-337. [Link]

-

European Commission. (2011). Polychlorinated dibenzo-p-dioxins (PCDDs). In Common Implementation Strategy for the Water Framework Directive. [Link]

-

California Environmental Protection Agency. (1994). Final Draft Report: 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD). [Link]

-

Burgess, R. M., et al. (2022). Interlaboratory Comparison of Three Sediment Bioaccumulation Tests. Environmental Toxicology and Chemistry, 41(6), 1469-1481. [Link]

-

Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Chlorinated Dibenzo-p-Dioxins (Draft for Public Comment). [Link]

-

Nestrick, T. J., et al. (1980). Identification of tetrachlorodibenzo-p-dioxin isomers at the 1-ng level by photolytic degradation and pattern recognition techniques. Analytical Chemistry, 52(9), 1465-1474. [Link]

-

Wikipedia. (2024). Polychlorinated biphenyl. [Link]

-

Kearney, P. C., et al. (1973). Tetrachlorodibenzodioxin in the environment: sources, fate, and decontamination. Environmental Health Perspectives, 5, 273–277. [Link]

-

SCION Instruments. (n.d.). Analysis of dioxins by GC-TQMS. [Link]

-

Organisation for Economic Co-operation and Development. (2024). A Tiered Approach for Reliable Bioaccumulation Assessment of Manufactured Nanomaterials in the Environment Whilst Minimising the. [Link]

-

Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Chlorinated Dibenzo-p-Dioxins, Draft for Public Comment. [Link]

-

Le, T. H., et al. (2022). Approaches in Bioremediation of Dioxins and Dioxin-Like Compounds – A Review on Current and Future Prospects. Journal of Hazardous Materials, 424(Pt C), 127521. [Link]

-

Aquatic Toxicology Support, LLC. (n.d.). Testing Protocols. [Link]

-

U.S. Environmental Protection Agency. (1998). Appendix to Bioaccumulation Testing and Interpretation for the Purpose of Sediment Quality Assessment, Status and Needs Chemical Specific Summary Tables. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Sources of Dioxins and Dioxin-like Compounds in the Environment - Dioxins and Dioxin-like Compounds in the Food Supply - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. circabc.europa.eu [circabc.europa.eu]

- 5. 2,3,7,8-Tetrachlorodibenzodioxin - Wikipedia [en.wikipedia.org]

- 6. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Photodegradation of Polychlorinated Dibenzo-p-dioxins in Liquid Samples by Near UV Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Fate and Transport of Hydrophobic Organic Chemicals in the Lower Passaic River: Insights from 2,3,7,8-Tetrachlorodibenzo-p-Dioxin | Semantic Scholar [semanticscholar.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. researchgate.net [researchgate.net]

The Toxicological Profile of 1,2,4-Trichlorodibenzo-p-dioxin: A Technical Guide

This guide provides a comprehensive toxicological overview of 1,2,4-Trichlorodibenzo-p-dioxin (1,2,4-TCDD), a member of the polychlorinated dibenzo-p-dioxin (PCDD) family. These compounds are persistent environmental pollutants and are recognized for their significant toxicological properties. This document is intended for researchers, scientists, and professionals in drug development and environmental health who require a detailed understanding of the toxicological characteristics of this specific dioxin congener.

Physicochemical Characteristics

This compound is a solid, colorless compound. Its environmental fate and biological activity are significantly influenced by its physicochemical properties, which are summarized in the table below. The lipophilic nature of 1,2,4-TCDD, indicated by its low water solubility and high octanol-water partition coefficient, contributes to its persistence in the environment and bioaccumulation in fatty tissues of organisms.[1]

| Property | Value | Source |

| Chemical Formula | C₁₂H₅Cl₃O₂ | |

| Molecular Weight | 287.5 g/mol | [2] |

| Appearance | Colorless solid | |

| Melting Point | 128°C | |

| Water Solubility | 8.41 x 10⁻⁶ mg/mL at 25°C | |

| Octanol-Water Partition Coefficient (log Kow) | 6.4 (estimated) | [3] |

Toxicokinetics: The Journey Through the Body

The toxicokinetics of 1,2,4-TCDD, like other dioxins, are characterized by efficient absorption and slow elimination, leading to a long biological half-life.

Absorption

1,2,4-TCDD can be absorbed through oral, dermal, and inhalation routes. The primary route of human exposure is through the diet, with more than 90% of intake occurring via food, particularly from animal fats.

Distribution

Following absorption, 1,2,4-TCDD is transported in the blood, bound to lipoproteins, and distributes to various tissues.[4] Due to its lipophilicity, it preferentially accumulates in adipose tissue and the liver. This storage in fat depots contributes to its long-term persistence in the body.

Metabolism

Metabolism of 1,2,4-TCDD is a slow process mediated primarily by the cytochrome P450 monooxygenase system, particularly CYP1A1 and CYP1A2 enzymes, in the liver.[5] The metabolic process involves hydroxylation to form more polar metabolites. Interestingly, 1,2,4-TCDD can induce the expression of the very enzymes responsible for its metabolism.[5]

Excretion

The primary route of excretion for 1,2,4-TCDD and its metabolites is through the feces via biliary elimination. A smaller proportion is excreted in the urine. Due to its slow metabolism and significant storage in adipose tissue, the elimination half-life of 1,2,4-TCDD is prolonged, contributing to its potential for bioaccumulation.

Mechanism of Toxicity: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxic effects of 1,2,4-TCDD are primarily mediated through its high-affinity binding to and activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor present in the cytoplasm of cells.[6]

Upon binding to 1,2,4-TCDD, the AhR undergoes a conformational change, leading to its translocation into the nucleus. In the nucleus, it dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[7][8] This AhR-ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes.[7][8] This binding initiates the transcription of a wide array of genes, including those involved in xenobiotic metabolism (e.g., CYP1A1, CYP1A2), cell growth and differentiation, and immune responses, ultimately leading to a cascade of toxic effects.[7][8][9]

In Vivo Toxicity Studies

Animal studies are crucial for understanding the systemic effects of 1,2,4-TCDD. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for conducting various toxicity studies.

-

Acute Oral Toxicity (OECD Test Guideline 425): This study is designed to determine the median lethal dose (LD50) of a substance after a single oral administration. [10]* Repeated Dose 28-day or 90-day Oral Toxicity Study in Rodents (OECD Test Guidelines 407 and 408): These studies provide information on the adverse effects of a substance following repeated oral administration over a subchronic period. [11][12]They help to identify target organs and establish a no-observed-adverse-effect level (NOAEL).

-

Reproduction/Developmental Toxicity Screening Test (OECD Test Guideline 421): This guideline provides a method to screen for potential effects on male and female reproductive performance, including fertility, gestation, and offspring viability. [13]

Conclusion

This compound is a toxic compound that exerts its effects primarily through the activation of the Aryl Hydrocarbon Receptor. Its lipophilic nature leads to bioaccumulation and persistence in biological systems. While not classified as a human carcinogen, its potential for reproductive, developmental, and immunotoxic effects warrants careful consideration in risk assessment and environmental monitoring. The experimental protocols outlined in this guide provide a framework for the continued investigation of the toxicological properties of this and other dioxin congeners, contributing to a more comprehensive understanding of their potential risks to human health and the environment.

References

-

ResearchGate. (n.d.). Diagrammatic representation of Aryl hydrocarbon receptor (AhR)... Retrieved from [Link]

-

McGill Radiobiology. (2015, June 19). Comet Assay Protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of AhR canonical signaling pathway. AhR forms... Retrieved from [Link]

-

ResearchGate. (n.d.). Aryl hydrocarbon receptor signaling pathway. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Signaling network map of the aryl hydrocarbon receptor. Retrieved from [Link]

-

PubMed. (n.d.). The Development of a Protocol to Assess Reproductive Effects of Toxicants in the Rat. Retrieved from [Link]

-

21st Century Pathology. (2023, April 27). The Comet Assay: A Straight Way to Estimate Geno-Toxicity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Canonical and non-canonical aryl hydrocarbon receptor signaling pathways. Retrieved from [Link]

-

PubMed. (n.d.). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. Retrieved from [Link]

-

Nature. (n.d.). Measuring DNA modifications with the comet assay: a compendium of protocols. Retrieved from [Link]

-

PubMed. (n.d.). Immunological effects of chlorinated dibenzo-p-dioxins. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Guidelines for Reproductive Toxicity Risk Assessment. Retrieved from [Link]

- Shiu, W. Y., & Mackay, D. (1986). Physical-Chemical Properties of Chlorinated Dibenzo-p-dioxins.

-

National Institutes of Health. (n.d.). Developmental Exposure to TCDD Reduces Fertility and Negatively Affects Pregnancy Outcomes across Multiple Generations. Retrieved from [Link]

-

ResearchGate. (2023, January 30). (PDF) Measuring DNA modifications with the comet assay: a compendium of protocols. Retrieved from [Link]

-

Wikipedia. (n.d.). Agent Orange. Retrieved from [Link]

-

ScienceDirect. (2021, December 20). Long-term orally exposure of dioxins affects antigen-specific antibody production in mice. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). PUBLIC HEALTH STATEMENT - Toxicological Profile for Chlorinated Dibenzo-p-Dioxins. Retrieved from [Link]

-

T3DB. (n.d.). This compound (T3D2058). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Immunological effects of chlorinated dibenzo-p-dioxins. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The mechanism of dioxin toxicity: relationship to risk assessment. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Reproductive and Developmental Toxicity of Dioxin in Fish. Retrieved from [Link]

-

PubMed. (2012, May 6). Reproductive and developmental toxicity of dioxin in fish. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,3,7,8-Tetrachlorodibenzodioxin. Retrieved from [Link]

-

PubMed. (n.d.). Effect of this compound on drug-metabolizing enzymes in the rat liver. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3-Trichlorodibenzo-p-dioxin. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrachlorodibenzo-P-dioxin. Retrieved from [Link]

-

OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

ECETOC. (n.d.). Monograph No. 31 Guidance on Evaluation of Reproductive Toxicity Data. Retrieved from [Link]

-

National Toxicology Program. (2015, July 28). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Reproductive and Developmental Toxicities — Integrating Study Results to Assess Concerns. Retrieved from [Link]

-

PLOS. (n.d.). Dioxin Toxicity In Vivo Results from an Increase in the Dioxin-Independent Transcriptional Activity of the Aryl Hydrocarbon Receptor. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). AhR-Mediated Effects of Dioxin on Neuronal Acetylcholinesterase Expression in Vitro. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Chlorinated Dibenzo-p-Dioxins. Retrieved from [Link]

-

OECD. (1998, September 21). OECD GUIDELINES FOR TESTING OF CHEMICALS. Retrieved from [Link]

-

National Toxicology Program. (n.d.). OECD Test Guideline 425. Retrieved from [Link]

-

OUC. (n.d.). Pharmacokinetics of Dioxins and Related Chemicals. Retrieved from [Link]

-

ResearchGate. (2025, August 6). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

Springer. (2025, August 6). An Improved AhR Reporter Gene Assay for Analyzing Dioxins in Soil, Sediment and Fish. Retrieved from [Link]

-

Scribd. (n.d.). OECD Full List of Test Guidelines. Retrieved from [Link]

-

Semantic Scholar. (1981). The Toxicokinetics of 2, 3, 7, 8-Tetrachlorodibenzo-p-dioxin in Mammalian Systems. Retrieved from [Link]

-

Stork. (n.d.). Experimental and clinical studies on the reproductive toxicology of 2,3,7,8-tetrachlorodibenzo-p-dioxin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dioxin and the AH Receptor: Synergy of Discovery. Retrieved from [Link]

Sources

- 1. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Chlorinated Dibenzo-p-Dioxins - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 1,2,3-Trichlorodibenzo-p-dioxin | C12H5Cl3O2 | CID 91654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 4. Pharmacokinetics of Dioxins and Related Chemicals [ouci.dntb.gov.ua]

- 5. Effect of this compound on drug-metabolizing enzymes in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Agent Orange - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mechanism of dioxin toxicity: relationship to risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

- 12. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Molecular Blueprint of a Persistent Toxin: An In-depth Technical Guide to the Mechanism of Action of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)

Introduction: The Enduring Enigma of TCDD

2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), often referred to simply as dioxin, stands as the most potent and well-studied member of the polychlorinated dibenzo-p-dioxins.[1][2] This persistent environmental pollutant, an unintended byproduct of various industrial and combustion processes, has garnered significant scientific attention due to its wide-ranging and severe toxicological effects.[1] Understanding the intricate molecular choreography that TCDD initiates within a cell is paramount for researchers, scientists, and drug development professionals seeking to mitigate its impact and develop potential therapeutic interventions. This guide provides a comprehensive exploration of the core molecular mechanism of TCDD action, delving into the canonical signaling pathway and its downstream consequences, supported by field-proven experimental insights.

The Central Axis: The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The vast majority of TCDD's biological and toxicological effects are mediated through its high-affinity binding to and activation of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor.[1][2][3][4] In its inactive state, the AHR resides in the cytoplasm as part of a multiprotein complex.[5][6] The binding of TCDD triggers a cascade of events that ultimately alters gene expression.

Step 1: Ligand Binding and AHR Transformation

TCDD, being lipophilic, readily crosses the cell membrane and binds to the AHR within the cytoplasm. This binding event induces a conformational change in the AHR, leading to the dissociation of its chaperone proteins, including heat shock protein 90 (Hsp90), AHR-interacting protein (AIP or XAP2), and p23.[5][7]

Step 2: Nuclear Translocation and Heterodimerization

The transformed, ligand-bound AHR complex then translocates into the nucleus.[5][8][9] Inside the nucleus, the AHR dissociates from its remaining chaperone proteins and forms a heterodimer with the AHR nuclear translocator (ARNT), another member of the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of transcription factors.[8][9][10]

Step 3: DNA Binding and Transcriptional Activation

The AHR/ARNT heterodimer is the transcriptionally active form of the receptor. This complex binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs), which are located in the promoter and enhancer regions of target genes.[9][10][11] The consensus core sequence for a DRE is 5'-GCGTG-3'.[11] Binding of the AHR/ARNT complex to DREs recruits co-activators and the general transcriptional machinery, leading to an increase in the transcription of a battery of "dioxin-inducible" genes.[2]

A prime example of a TCDD-inducible gene is CYP1A1, which encodes for the cytochrome P450 1A1 enzyme, a key player in xenobiotic metabolism.[12][13][14] The induction of CYP1A1 is a well-established and sensitive biomarker of AHR activation.[13] Other genes regulated by the AHR/ARNT complex include those involved in cell growth, differentiation, and other metabolic processes.[15]

Diagram: The Canonical AHR Signaling Pathway

Caption: Canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway initiated by TCDD.

Downstream Consequences of AHR Activation: The Molecular Roots of Toxicity

While the induction of metabolic enzymes like CYP1A1 is a direct and well-characterized outcome of AHR activation, the broader toxic effects of TCDD are multifaceted and arise from the sustained and inappropriate activation of this pathway.

Oxidative Stress: A Key Mediator of TCDD's Damaging Effects

A significant body of evidence points to the induction of oxidative stress as a critical mechanism underlying TCDD toxicity.[16][17][18] This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates.

The induction of CYP1A1 itself can contribute to ROS production through futile cycling of the enzyme.[19] TCDD has been shown to increase the production of superoxide anions and lead to lipid peroxidation and DNA damage.[16] This sustained oxidative stress can contribute to a wide range of TCDD-induced pathologies, including carcinogenicity.[16][17]

Disruption of Cellular Signaling and Gene Regulation

Beyond the direct transcriptional activation of DRE-containing genes, the activated AHR can engage in crosstalk with other signaling pathways, leading to a broader dysregulation of cellular function. The AHR has been shown to interact with various other transcription factors and signaling molecules, including those involved in cell cycle control and inflammation.[6] For instance, TCDD can modulate the activity of protein kinases and growth factor receptors, further contributing to its toxic profile.[20]

Epigenetic Modifications

Recent research has highlighted the role of epigenetic mechanisms in mediating the long-lasting effects of TCDD. TCDD exposure has been linked to alterations in DNA methylation and histone modifications in the promoter regions of target genes, including CYP1A1 and CYP1B1.[21] These epigenetic changes can lead to persistent alterations in gene expression, contributing to the developmental and carcinogenic effects of TCDD.

Experimental Methodologies for Elucidating the TCDD Mechanism of Action

A variety of in vitro and in vivo experimental approaches are employed to dissect the molecular mechanisms of TCDD. The following protocols represent foundational techniques in the field.

Experimental Protocol 1: Reporter Gene Assay for AHR Activation

This assay is a cornerstone for quantifying the activation of the AHR signaling pathway by TCDD and other potential ligands.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing multiple DREs. Cells are transfected with this construct, and upon exposure to an AHR agonist like TCDD, the AHR/ARNT complex binds to the DREs and drives the expression of the reporter gene, which can be quantified by measuring its activity (e.g., luminescence).

Step-by-Step Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HepG2, a human hepatoma cell line) in appropriate growth medium.

-

Transfection: Transfect the cells with a DRE-driven luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

-

Treatment: After 24 hours, treat the transfected cells with varying concentrations of TCDD or a vehicle control.

-

Lysis: After a defined incubation period (e.g., 24 hours), lyse the cells to release the cellular contents, including the expressed luciferase enzymes.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and appropriate substrates.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold induction of luciferase activity in TCDD-treated cells compared to vehicle-treated cells reflects the level of AHR activation.[22]

Diagram: Reporter Gene Assay Workflow

Caption: Workflow for a DRE-driven reporter gene assay.

Experimental Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for AHR/ARNT-DRE Binding

EMSA, or gel shift assay, is a classic technique used to detect the binding of proteins to specific DNA sequences.

Principle: A radiolabeled or fluorescently labeled DNA probe containing a DRE sequence is incubated with nuclear extracts from cells treated with TCDD. If the AHR/ARNT complex is present and active in the nuclear extract, it will bind to the DRE probe. When this mixture is run on a non-denaturing polyacrylamide gel, the protein-DNA complex will migrate more slowly than the free, unbound probe, resulting in a "shifted" band.

Step-by-Step Methodology:

-

Nuclear Extract Preparation: Treat cells with TCDD or a vehicle control and prepare nuclear extracts containing the activated AHR/ARNT complexes.

-

Probe Labeling: Synthesize and label a short double-stranded DNA oligonucleotide containing a DRE sequence with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: Incubate the labeled DRE probe with the nuclear extracts in a binding buffer containing non-specific competitor DNA (to prevent non-specific binding).

-

Electrophoresis: Separate the binding reaction products on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the bands by autoradiography (for radiolabeled probes) or fluorescence imaging. The presence of a slower-migrating band in the lanes with TCDD-treated nuclear extracts indicates the formation of the AHR/ARNT-DRE complex.[22]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the TCDD-AHR interaction and downstream gene induction.

| Parameter | Value | Cell/System | Reference |

| TCDD-induced CYP1A1 mRNA induction (fold change) | ~20-fold | HepG2 cells | [14] |

| TCDD-induced CYP1A2 mRNA induction (fold change) | ~7-fold | HepG2 cells | [14] |

| TCDD concentration for maximal CYP1A1 and CYP1B1 mRNA expression | 10 nM | Human endometrial explants | [23] |

Conclusion: A Complex and Crucial Molecular Hub

The molecular mechanism of action of TCDD is a paradigm of how an environmental toxicant can hijack a fundamental cellular signaling pathway to elicit a wide array of adverse effects. The AHR, once primarily viewed as a mediator of xenobiotic toxicity, is now recognized as a key player in various physiological processes.[4] The persistent and potent activation of the AHR by TCDD disrupts this delicate balance, leading to oxidative stress, altered gene expression, and cellular dysfunction. A thorough understanding of this intricate molecular cascade, from ligand binding to downstream toxic endpoints, is essential for developing effective strategies to assess the risks and mitigate the health impacts of TCDD and related compounds. The experimental approaches outlined in this guide provide a robust framework for continued research in this critical area of toxicology and drug development.

References

-

Enan, E., & El-Sabeawy, F. (1996). Mechanism of toxic action of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in cultured human luteinized granulosa cells. Reproductive Toxicology, 10(5), 403-411. [Link]

-

Wikipedia. (2024). 2,3,7,8-Tetrachlorodibenzodioxin. [Link]

-

Birnbaum, L. S. (1994). The mechanism of dioxin toxicity: relationship to risk assessment. Environmental Health Perspectives, 102(Suppl 9), 157–167. [Link]

-

Iida, M., et al. (2006). TCDD-induced CYP1A1 expression, an index of dioxin toxicity, is suppressed by flavonoids permeating the human intestinal Caco-2 cell monolayers. Journal of Agricultural and Food Chemistry, 54(23), 8891-8898. [Link]

-

Lanham, K. A., et al. (2012). Molecular mechanisms of 2,3,7,8-tetrachlorodibenzo-p-dioxin cardiovascular embryotoxicity. Cardiovascular Toxicology, 12(1), 1-13. [Link]

-

Stohs, S. J. (1990). Oxidative stress induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). Free Radical Biology and Medicine, 9(1), 79-90. [Link]

-

Uno, S., et al. (2004). Preferential inducibility of CYP1A1 and CYP1A2 by TCDD: differential regulation in primary human hepatocytes versus transformed human cells. Toxicological Sciences, 80(1), 123-134. [Link]

-

Chang, C. Y., & Puga, A. (1998). Constitutive activation of the aromatic hydrocarbon receptor. Molecular and Cellular Biology, 18(1), 525–535. [Link]

-

Bofinger, D. P., et al. (2001). Effect of TCDD exposure on CYP1A1 and CYP1B1 expression in explant cultures of human endometrium. Toxicological Sciences, 62(2), 299-314. [Link]

-

Iida, M., et al. (2006). TCDD-Induced CYP1A1 Expression, an Index of Dioxin Toxicity, Is Suppressed by Flavonoids Permeating the Human Intestinal Caco-2 Cell Monolayers. Journal of Agricultural and Food Chemistry, 54(23), 8891-8898. [Link]

-

Takeda, T., et al. (2019). Mechanisms of Developmental Toxicity of Dioxins and Related Compounds. International Journal of Molecular Sciences, 20(3), 633. [Link]

-

Takeda, T., et al. (2019). Mechanisms of Developmental Toxicity of Dioxins and Related Compounds. International Journal of Molecular Sciences, 20(3), 633. [Link]

-

Consonni, D., & Bigi, A. (2018). TCDD Toxicity Mediated by Epigenetic Mechanisms. International Journal of Molecular Sciences, 19(12), 4022. [Link]

-

Puga, A., et al. (2009). Induction of Oxidative Stress Responses by Dioxin and other Ligands of the Aryl Hydrocarbon Receptor. Current Medicinal Chemistry, 16(21), 2689-2700. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). 2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, 2,3,4,7,8-PENTACHLORODIBENZOFURAN, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL. In Chemical agents and related occupations. IARC monographs on the evaluation of carcinogenic risks to humans, volume 100F. International Agency for Research on Cancer. [Link]

-

Bunger, M. K., et al. (2003). Ah Receptor Binding to its Cognate Response Element is Required for Dioxin-Mediated Toxicity. Toxicological Sciences, 76(2), 402-411. [Link]

-

Kauffman, J., & Nader, R. (n.d.). AHR and its Activating Molecule ARNT Heterodimer: a Transcription Factor's Response to TCDD. Biology. [Link]

-

Gonzalez, F. J. (2024). Receptor–Mitochondria Crosstalk in the Kynurenine Metabolic Pathway: Integrating Metabolomics and Clinical Mass Spectrometry. Preprints.org. [Link]

-

Sato, H., et al. (2013). The activation mechanism of the aryl hydrocarbon receptor (AhR) by molecular chaperone HSP90. The Journal of Biochemistry, 154(2), 159-165. [Link]

-

Gioacchino, M. B., et al. (2023). TCDD-Induced Allosteric Perturbation of the AhR:ARNT Binding to DNA. International Journal of Molecular Sciences, 24(11), 9339. [Link]

-

ResearchGate. (n.d.). Signaling pathways in vivo following activation of AhR by TCDD. [Link]

-

Shertzer, H. G., et al. (1998). Dioxin causes a sustained oxidative stress response in the mouse. Toxicology and Applied Pharmacology, 153(1), 124-132. [Link]

-

Chang, C. Y., & Puga, A. (1998). Constitutive activation of the aromatic hydrocarbon receptor. Molecular and Cellular Biology, 18(1), 525-535. [Link]

-

Alsharif, N. Z., et al. (1994). Oxidative stress induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin is mediated by the aryl hydrocarbon (Ah) receptor complex. Toxicology and Applied Pharmacology, 128(2), 280-288. [Link]

-

Voge, C., et al. (2014). Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway. Journal of Biological Chemistry, 289(3), 1259-1267. [Link]

-

Hsieh, T. H., et al. (2017). TCDD Induces the Hypoxia-Inducible Factor (HIF)-1α Regulatory Pathway in Human Trophoblastic JAR Cells. International Journal of Molecular Sciences, 18(9), 1944. [Link]

-

Gioacchino, M. B., et al. (2023). TCDD-Induced Allosteric Perturbation of the AhR:ARNT Binding to DNA. International Journal of Molecular Sciences, 24(11), 9339. [Link]

-

Hassen, W., & Lee, J. S. (2018). Mechanisms of 2,3,7,8-tetrachlorodibenzo-p-dioxin- induced cardiovascular toxicity: An overview. Chemico-Biological Interactions, 282, 1-6. [Link]

-

Singh, N. P., et al. (2018). AhR Activation by TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) Attenuates Pertussis Toxin-Induced Inflammatory Responses by Differential Regulation of Tregs and Th17 Cells Through Specific Targeting by microRNA. Frontiers in Immunology, 9, 233. [Link]

-

Pierre, F., et al. (2014). Aryl Hydrocarbon Receptor Activation by TCDD Modulates Expression of Extracellular Matrix Remodeling Genes during Experimental Liver Fibrosis. Toxicological Sciences, 142(1), 159-170. [Link]

-

Yeager, R. L., et al. (2006). Introducing the “TCDD-Inducible AhR-Nrf2 Gene Battery”. Toxicological Sciences, 92(2), 460-474. [Link]

-

ResearchGate. (n.d.). The aryl hydrocarbon receptor (AhR) ligands TCDD and 3-MC induce... [Link]

-

Hahn, M. E. (2002). The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals. Integrative and Comparative Biology, 42(1), 12-21. [Link]

-

Fruzynski, J., et al. (2020). Interpretable predictive models of genome-wide aryl hydrocarbon receptor-DNA binding reveal tissue-specific binding determinants. PLoS Computational Biology, 16(11), e1008397. [Link]

-

Nault, R., et al. (2024). Cell-specific AHR-driven differential gene expression in the mouse liver cell following acute TCDD exposure. bioRxiv. [Link]

-

Qi, Y., et al. (2021). Isolation and identification of a 2,3,7,8-Tetrachlorodibenzo-P-dioxin degrading strain and its biochemical degradation pathway. Scientific Reports, 11(1), 4434. [Link]

-

ResearchGate. (n.d.). Gene response to TCDD exposure. [Link]

-

Investigation into the Mechanism by which 2,3,7,8-Tetrachlorodibenzo-p-dioxin Induces Dyschromatopsia by Measuring Electroretinogram Results and Cone Cell Quantification of Mice Exposed to TCDD. Journal of Introductory Biology Investigations. [Link]

-

Safe, S. (1995). Receptor mechanisms and dose-response models for the effects of dioxins. Toxicology and Applied Pharmacology, 131(2), 225-237. [Link]

Sources

- 1. 2,3,7,8-Tetrachlorodibenzodioxin - Wikipedia [en.wikipedia.org]

- 2. The mechanism of dioxin toxicity: relationship to risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, 2,3,4,7,8-PENTACHLORODIBENZOFURAN, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The activation mechanism of the aryl hydrocarbon receptor (AhR) by molecular chaperone HSP90 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Constitutive Activation of the Aromatic Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AHR and its Activating Molecule ARNT Heterodimer: a Transcription Factor's Response to TCDD [biology.kenyon.edu]

- 10. Aryl Hydrocarbon Receptor Activation by TCDD Modulates Expression of Extracellular Matrix Remodeling Genes during Experimental Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interpretable predictive models of genome-wide aryl hydrocarbon receptor-DNA binding reveal tissue-specific binding determinants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TCDD-induced CYP1A1 expression, an index of dioxin toxicity, is suppressed by flavonoids permeating the human intestinal Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preferential inducibility of CYP1A1 and CYP1A2 by TCDD: differential regulation in primary human hepatocytes versus transformed human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Ah Receptor Binding to its Cognate Response Element is Required for Dioxin-Mediated Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oxidative stress induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Induction of Oxidative Stress Responses by Dioxin and other Ligands of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dioxin causes a sustained oxidative stress response in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cell-specific AHR-driven differential gene expression in the mouse liver cell following acute TCDD exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanism of toxic action of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in cultured human luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Constitutive activation of the aromatic hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effect of TCDD exposure on CYP1A1 and CYP1B1 expression in explant cultures of human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Bioaccumulation and Biomagnification of 1,2,4-Trichlorodibenzo-p-dioxin

Abstract

1,2,4-Trichlorodibenzo-p-dioxin (1,2,4-TCDD) is a member of the polychlorinated dibenzo-p-dioxin (PCDD) family, a group of persistent organic pollutants (POPs) of significant environmental and toxicological concern.[1][2] This technical guide provides a comprehensive examination of the bioaccumulation and biomagnification of 1,2,4-TCDD, tailored for researchers, scientists, and drug development professionals. We will delve into the physicochemical properties that govern its environmental fate, the molecular mechanisms of its uptake and persistence in biological systems, and the cascading consequences within food webs. This guide will further detail established and emerging methodologies for assessing bioaccumulation potential, from in vivo and in vitro laboratory assays to in silico modeling, providing a robust framework for both environmental risk assessment and toxicological research.

Introduction: The Dioxin Dilemma and the Significance of 1,2,4-TCDD

Dioxins are not intentionally produced but are formed as byproducts of various industrial and combustion processes, such as waste incineration, chemical manufacturing, and paper bleaching.[3][4] Their persistence in the environment, coupled with their lipophilic (fat-loving) nature, makes them prime candidates for bioaccumulation—the gradual accumulation of substances in an organism.[1][2][5] When these accumulated toxins are transferred up the food chain, their concentration increases at successively higher trophic levels, a process known as biomagnification.[1][2][6] This amplification can lead to significant toxicological effects in apex predators, including humans.[1][6]

While 2,3,7,8-TCDD is the most studied and toxic congener, understanding the behavior of other dioxins like 1,2,4-TCDD is crucial for a complete risk assessment.[7][8] This guide will specifically focus on the bioaccumulation and biomagnification pathways of 1,2,4-TCDD, providing a detailed understanding of its journey from environmental release to its potential impact on higher organisms.

Physicochemical Properties Governing Environmental Fate and Bioavailability

The environmental behavior of 1,2,4-TCDD is dictated by its molecular structure and resulting physicochemical properties. A thorough understanding of these characteristics is the foundation for predicting its bioaccumulation potential.

Key Physicochemical Parameters

A summary of the critical physicochemical properties of 1,2,4-TCDD is presented below. These values are essential inputs for environmental fate and bioaccumulation models.

| Property | Value | Significance for Bioaccumulation |

| Molecular Weight | 322.0 g/mol [4] | Influences membrane transport and diffusion rates. |

| Log Kow (Octanol-Water Partition Coefficient) | ~6.8 (for TCDD)[7] | High value indicates strong lipophilicity and a high affinity for fatty tissues, a primary driver of bioaccumulation. |

| Water Solubility | Very low (e.g., 2 x 10-7 g/L for 2,3,7,8-TCDD)[7] | Insoluble in water, leading to partitioning into sediments and organic matter where it can be ingested by organisms.[4] |

| Vapor Pressure | Very low (e.g., 1.50 x 10-9 mm Hg for 2,3,7,8-TCDD)[7] | Reduces loss from soil and water to the atmosphere, contributing to its persistence in terrestrial and aquatic systems. |

Note: Specific experimental values for 1,2,4-TCDD may vary, but are generally in a similar range to the well-studied 2,3,7,8-TCDD.

Environmental Partitioning and Persistence

Due to its low water solubility and high lipophilicity, 1,2,4-TCDD released into the environment will rapidly partition from the water column and adsorb to soil, sediment, and organic particles.[9] This sequestration in environmental matrices makes it readily available for uptake by benthic organisms and plants, forming the entry point into the food web. Its chemical stability contributes to its long-term persistence in these compartments.[9]

Toxicokinetics: The Journey of 1,2,4-TCDD in Biological Systems

Toxicokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a toxicant in an organism. For 1,2,4-TCDD, its toxicokinetic profile is characterized by efficient absorption, widespread distribution to fatty tissues, slow metabolism, and consequently, very slow elimination.

Absorption

Uptake of 1,2,4-TCDD can occur through several routes:

-

Ingestion: Consumption of contaminated food is the primary route of exposure for most terrestrial and aquatic organisms, including humans.[10]

-

Dermal Contact: While possible, absorption through the skin is generally less significant compared to ingestion.[9]

-

Inhalation: Inhalation of contaminated airborne particles can be a route of exposure, particularly in occupational settings or near combustion sources.[4]

Once ingested, the lipophilic nature of 1,2,4-TCDD facilitates its absorption from the gastrointestinal tract, often transported via chylomicrons in the lymphatic system.[11]

Distribution

Following absorption, 1,2,4-TCDD is distributed throughout the body via the bloodstream. Due to its high lipophilicity, it preferentially accumulates in adipose (fat) tissue and the liver, which serve as the primary storage depots.[11] This sequestration in fat is a key factor in its long biological half-life.

Metabolism and Excretion

The metabolism of dioxins is a slow and complex process, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2.[12] The goal of metabolism is to convert the lipophilic parent compound into more water-soluble metabolites that can be more easily excreted. However, the structure of TCDDs makes them resistant to metabolic breakdown.[12]

The slow rate of metabolism and excretion leads to a long biological half-life, which can range from weeks in rodents to several years in humans.[7][13] This prolonged retention is a critical factor driving bioaccumulation.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxic effects of dioxins, including 1,2,4-TCDD, are primarily mediated through their interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[10][14]

Sources

- 1. cimi.org [cimi.org]

- 2. Bioaccumulation & Biomagnification Of Toxic Chemicals [hydroviv.com]

- 3. Immunoanalysis Methods for the Detection of Dioxins and Related Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,3,4-Tetrachlorodibenzo-P-dioxin | C12H4Cl4O2 | CID 35454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. elixirpublishers.com [elixirpublishers.com]

- 6. Bioaccumulation and Biomagnification: The Invisible Risk in Food Webs • Environmental Studies (EVS) Institute [evs.institute]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. 2,3,7,8-Tetrachlorodibenzodioxin - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]